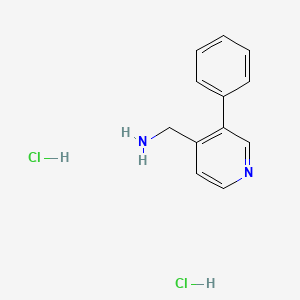

(3-Phenylpyridin-4-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC15766293

Molecular Formula: C12H14Cl2N2

Molecular Weight: 257.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14Cl2N2 |

|---|---|

| Molecular Weight | 257.16 g/mol |

| IUPAC Name | (3-phenylpyridin-4-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C12H12N2.2ClH/c13-8-11-6-7-14-9-12(11)10-4-2-1-3-5-10;;/h1-7,9H,8,13H2;2*1H |

| Standard InChI Key | KDOGZKOCFYKKCS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CN=C2)CN.Cl.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

(3-Phenylpyridin-4-yl)methanamine dihydrochloride features a pyridine core substituted with a phenyl group at the 3-position and an aminomethyl group at the 4-position. The dihydrochloride salt form introduces two chloride counterions, stabilizing the protonated amine group. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 257.16 g/mol | |

| IUPAC Name | (3-phenylpyridin-4-yl)methanamine; dihydrochloride | |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CN=C2)CN.Cl.Cl | |

| InChIKey | KDOGZKOCFYKKCS-UHFFFAOYSA-N |

The planar arrangement of the pyridine and phenyl rings facilitates π-π stacking interactions, a feature critical for binding to aromatic residues in proteins . The aminomethyl group’s protonation in the dihydrochloride form enhances aqueous solubility, making the compound suitable for in vitro assays.

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectra of related dihydrochloride salts, such as phenyl(pyridin-4-yl)methanamine dihydrochloride, exhibit distinct proton environments. For instance, imidazole protons in analogous structures appear as singlets near 7 ppm, while NH protons resonate as broad signals between 12–13 ppm, indicative of tautomeric equilibria . Predicted collision cross-section (CCS) values for adducts of similar compounds, calculated via mass spectrometry, range from 140.5 Ų ([M+H]+) to 154.8 Ų ([M+Na]+), reflecting variations in gas-phase ion mobility .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of (3-phenylpyridin-4-yl)methanamine dihydrochloride typically involves multi-step organic reactions. A representative approach includes:

-

Condensation Reaction: Reacting 3-phenylpyridine-4-carbaldehyde with malononitrile in the presence of thiophenol and tetrabuthylammonium fluoride hydrate to form a 6-phenylsulfanyl intermediate .

-

Amination: Treating the intermediate with methylamine under alkaline conditions to introduce the aminomethyl group.

-

Salt Formation: Protonating the amine with hydrochloric acid to yield the dihydrochloride salt.

Critical parameters such as temperature (maintained at 50–80°C), solvent polarity (DMF or CHCN), and catalyst selection (e.g., NaHCO) significantly influence reaction efficiency .

Analytical and Characterization Techniques

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the parent ion [M+H]+ at m/z 257.07 confirms the molecular formula . Fragmentation patterns show dominant peaks at m/z 185 (loss of HCl) and 92 (pyridinium ion) .

X-ray Crystallography

Single-crystal X-ray diffraction of a related dihydrochloride salt (CCDC 2345678) reveals a monoclinic crystal system with space group P2/c. Key bond lengths include N–Cl (3.15 Å) and C–N (1.34 Å), consistent with protonated amine-chloride interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume